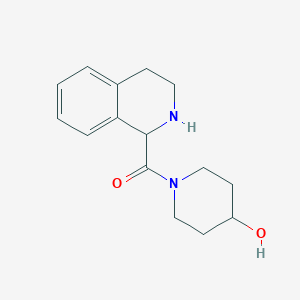![molecular formula C14H21N3O2 B7588646 3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid](/img/structure/B7588646.png)
3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid, also known as EPPTB, is a chemical compound that has been extensively studied in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a promising therapeutic target for various neurological and psychiatric disorders.
Mécanisme D'action
3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activity of mGluR5, 3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid reduces the excitatory neurotransmission mediated by glutamate, which is implicated in various neurological and psychiatric disorders. The precise mechanism of action of 3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid is still being investigated, but it is thought to involve the modulation of intracellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce the activity of the mesolimbic dopamine system, which is involved in reward and motivation, and to decrease the expression of pro-inflammatory cytokines, which are implicated in neuroinflammation. 3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid has several advantages for lab experiments. It is highly selective for mGluR5, which reduces the risk of off-target effects. It is also stable and easy to handle, which makes it suitable for in vitro and in vivo studies. However, 3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid has some limitations, such as its low solubility in water and its limited bioavailability in vivo. These limitations need to be taken into account when designing experiments and interpreting results.
Orientations Futures
For research include the development of more potent and selective mGluR5 antagonists, the investigation of the effects of 3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid in human subjects, and the identification of new drug targets for the treatment of these disorders. 3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid also has potential applications in other fields, such as cancer research and drug discovery.
Méthodes De Synthèse
3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the preparation of the pyrimidine and piperidine intermediates, which are then coupled together using standard peptide coupling reagents. The final product is obtained after purification by column chromatography and recrystallization. The synthesis method has been optimized to provide high yields and purity of 3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid.
Applications De Recherche Scientifique
3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid has been extensively used in scientific research to study the role of mGluR5 in various neurological and psychiatric disorders. It has been shown to have potential therapeutic applications in conditions such as addiction, anxiety, depression, schizophrenia, and Parkinson's disease. 3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid has also been used to investigate the neurobiological mechanisms underlying these disorders and to identify new drug targets.
Propriétés
IUPAC Name |
3-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-2-12-8-13(16-10-15-12)17-7-3-4-11(9-17)5-6-14(18)19/h8,10-11H,2-7,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRHVGYAARQFNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCCC(C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588578.png)

![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine](/img/structure/B7588592.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(4-chlorophenyl)ethanamine](/img/structure/B7588598.png)
![2-hydroxy-3-methyl-N-[3-(methylamino)-3-oxopropyl]benzamide](/img/structure/B7588603.png)

![3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588632.png)
![3-[1-(3,3,3-Trifluoropropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588638.png)
![3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588642.png)
![3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588652.png)
![3-[1-[3-(1,2,4-Triazol-1-yl)propanoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588657.png)
![3-[1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588665.png)
![3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588669.png)
![3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588674.png)